(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Brand Name:
Vulcanchem
CAS No.:
117641-39-1
VCID:
VC20798912
InChI:
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13+/m1/s1
SMILES:
C1C(C(C2C1O2)COCC3=CC=CC=C3)O
Molecular Formula:
C13H16O3
Molecular Weight:
220.26 g/mol
(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
CAS No.: 117641-39-1
Cat. No.: VC20798912
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117641-39-1 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | (1S,2R,3S,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol |
| Standard InChI | InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13+/m1/s1 |
| Standard InChI Key | LPHHAQDOQOLDFK-XQHKEYJVSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O |
| SMILES | C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
| Canonical SMILES | C1C(C(C2C1O2)COCC3=CC=CC=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator